molecular formula C24H18FN3O4 B247105 ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate

ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate

Cat. No. B247105
M. Wt: 431.4 g/mol
InChI Key: XAPSHNNUKFNVGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate, also known as compound 1, is a novel small molecule with potential therapeutic applications. This compound was first synthesized in 2017 by a team of researchers at the University of California, San Diego. Since then, it has garnered attention from the scientific community due to its unique structure and potential biological activity.

Mechanism of Action

The exact mechanism of action of ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate 1 is not fully understood. However, it is believed that the ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate works by inhibiting certain enzymes and proteins involved in various biological processes. For example, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Compound 1 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to induce apoptosis in cancer cells by activating certain signaling pathways. Compound 1 has also been shown to have antibacterial activity by disrupting the bacterial cell membrane.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate 1 in lab experiments is its unique structure, which may allow for the development of more specific and potent drugs. Additionally, its multiple biological activities make it a promising candidate for the treatment of various diseases. However, one limitation is that the exact mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several potential future directions for research on ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate 1. One area of interest is its potential as a treatment for inflammatory bowel disease. Further studies are needed to determine the optimal dosage and administration route for this application. Additionally, more research is needed to fully understand the mechanism of action of ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate 1 and its potential as a therapeutic agent for other diseases, such as cancer and bacterial infections. Finally, the development of more potent and specific derivatives of ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate 1 may lead to the development of more effective drugs.

Synthesis Methods

The synthesis of ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate 1 involves a multi-step process that includes the use of various reagents and catalysts. The initial step involves the reaction of 3-fluorobenzaldehyde with 2-furylacetic acid to form an intermediate ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate. This intermediate is then reacted with a pyrazole derivative to form the core structure of ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate 1. The final step involves the addition of a benzoate group to the core structure to yield the final product.

Scientific Research Applications

Compound 1 has shown potential as a therapeutic agent in various scientific studies. One study conducted on mice showed that ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate 1 has anti-inflammatory properties and can reduce the severity of inflammatory bowel disease. Another study showed that ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate 1 can inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death. Additionally, ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate 1 has been shown to have antibacterial activity against certain strains of bacteria.

properties

Product Name

ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate

Molecular Formula

C24H18FN3O4

Molecular Weight

431.4 g/mol

IUPAC Name

ethyl 4-[4-(3-fluorophenyl)-3-(furan-2-yl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate

InChI

InChI=1S/C24H18FN3O4/c1-2-31-24(30)14-8-10-17(11-9-14)28-22(15-5-3-6-16(25)13-15)19-20(18-7-4-12-32-18)26-27-21(19)23(28)29/h3-13,22H,2H2,1H3,(H,26,27)

InChI Key

XAPSHNNUKFNVGA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C4=CC=CO4)C5=CC(=CC=C5)F

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C4=CC=CO4)C5=CC(=CC=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.